2-Bromo-3-methyl-5-nitrobenzoic acid
Description
Significance of Substituted Aromatic Carboxylic Acids in Chemical Science
Substituted aromatic carboxylic acids, with benzoic acid as the parent compound, are of fundamental importance in organic chemistry. annexechem.comwikipedia.org They serve as crucial intermediates and precursors for the synthesis of more complex organic substances. annexechem.comijcrt.orgchemscene.com The carboxylic acid group itself is highly reactive and can be converted into a wide variety of other functional groups, such as esters, amides, and acid chlorides. ncert.nic.in This reactivity is the foundation for its role as a building block in the production of dyes, fragrances, polymers, and, most notably, pharmaceuticals. annexechem.compreprints.org
In the pharmaceutical industry, the benzoic acid scaffold is a common feature in many drug molecules. ijcrt.orgpreprints.org The substituents on the aromatic ring play a critical role in modulating a molecule's biological activity, solubility, and metabolic stability. By strategically placing different groups on the ring, chemists can design molecules that interact with specific biological targets. nih.gov Furthermore, benzoic acid and its derivatives are widely used as preservatives in food, cosmetics, and pharmaceutical formulations due to their antimicrobial properties, which are often pH-dependent. wikipedia.orgijcrt.org Their ability to also act as pH regulators enhances the stability and shelf-life of these products. annexechem.com
Contextualization of Halogenated Nitro-Methyl Benzoic Acids
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group. Its presence on the benzene (B151609) ring deactivates the ring towards electrophilic substitution but makes the compound a valuable precursor for synthesizing other functional groups, such as amines, via reduction. nbinno.com Nitroaromatic compounds are integral to the synthesis of many pharmaceuticals and agrochemicals. nih.gov The position of the nitro group can significantly impact the biological activity of a molecule. nih.gov
Halogen Group (-Br): Halogens like bromine also act as electron-withdrawing groups through induction but can donate electron density through resonance. They are often introduced to enhance the therapeutic action of a drug or to provide a reactive site for further chemical transformations, such as cross-coupling reactions. nih.gov
Methyl Group (-CH3): The methyl group is an electron-donating group that can influence the reactivity and regioselectivity of reactions on the aromatic ring.
The combination of these groups in a single molecule, such as 2-Bromo-3-methyl-5-nitrobenzoic acid, results in a highly functionalized and specialized chemical intermediate. The specific arrangement of a bromo group ortho to the carboxylic acid, a methyl group at the meta position, and a nitro group para to the methyl group creates a unique electronic and steric environment. This substitution pattern makes these compounds valuable starting materials for creating complex, multi-substituted aromatic systems that might be difficult to synthesize through other methods.
Overview of Research Directions Pertaining to this compound
While extensive, dedicated research on this compound itself is not widely published, its primary research direction lies in its application as a specialized building block in organic synthesis. nih.govcymitquimica.combiosynth.com The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a nitro group—offers multiple points for chemical modification.
Researchers can utilize this compound as a starting material to construct more complex molecules with potential biological activity. For example, the carboxylic acid can be converted to esters or amides, the nitro group can be reduced to an amine to introduce a new functional handle, and the bromine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The compound is commercially available, indicating its use in laboratory-scale synthesis for research and development. cymitquimica.combiosynth.com Its analogs, such as 2-amino-5-bromo-3-nitrobenzoic acid, are used as reactants in the preparation of inhibitors for biological targets like PFKFB3, suggesting that derivatives of this compound could be explored for similar applications in medicinal chemistry. chemicalbook.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6BrNO4 | nih.govbiosynth.com |
| Molecular Weight | 260.04 g/mol | biosynth.com |
| CAS Number | 1269292-02-5 | biosynth.com |
| Canonical SMILES | CC1=C(C=C(C=C1Br)N+[O-])C(=O)O | biosynth.com |
| InChI Key | DXUUJILVHXQDCV-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSNSIDIZKPPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614332 | |
| Record name | 2-Bromo-3-methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631911-95-0 | |
| Record name | 2-Bromo-3-methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis of 2 Bromo 3 Methyl 5 Nitrobenzoic Acid
Retrosynthetic Analysis of 2-Bromo-3-methyl-5-nitrobenzoic acid
A retrosynthetic analysis of this compound reveals two primary synthetic disconnections, offering flexible routes from commercially available starting materials. e3s-conferences.orgchemistry.coachleah4sci.comopenstax.orgprinceton.edu The choice between these pathways often depends on the availability of precursors and the desired control over regioselectivity at each step.
Route A initiates with the disconnection of the bromo-substituent, identifying 3-methyl-5-nitrobenzoic acid as a key intermediate. This precursor would then be subjected to a regioselective bromination. This approach hinges on the directing effects of the existing methyl and nitro groups to install the bromine atom at the C2 position.
Route B involves the disconnection of the nitro-group, pointing to 2-bromo-3-methylbenzoic acid as the penultimate intermediate. This strategy relies on the controlled nitration of this disubstituted benzoic acid. The success of this route is dictated by the combined directing influence of the bromo, methyl, and carboxyl groups to favor the introduction of the nitro group at the C5 position.
Both routes converge on simpler, more readily available starting materials. For instance, 3-methyl-5-nitrobenzoic acid can be conceptually traced back to 3-methylbenzoic acid (m-toluic acid), while 2-bromo-3-methylbenzoic acid can be synthesized from precursors like p-nitrotoluene. orgsyn.org
Directed Functionalization Approaches for Aromatic Precursors
The forward synthesis of this compound necessitates precise control over electrophilic aromatic substitution reactions. The following sections detail the methodologies for the key bromination and nitration steps.
Regioselective Bromination of Substituted Methylnitrobenzoic Acid Scaffolds
The synthesis of the target molecule via Route A requires the regioselective bromination of 3-methyl-5-nitrobenzoic acid. The directing effects of the substituents on the aromatic ring are paramount in this transformation. The methyl group is an ortho, para-director, activating these positions for electrophilic attack. Conversely, the nitro and carboxylic acid groups are meta-directors and are strongly deactivating. makingmolecules.comlibretexts.org In 3-methyl-5-nitrobenzoic acid, the positions ortho to the methyl group (C2 and C4) are activated. The position meta to the nitro group is C2, and the position meta to the carboxyl group is also C5 (already occupied by the nitro group). Therefore, the C2 position is the most likely site for bromination due to the converging directing effects of the methyl and nitro groups.
Classical electrophilic aromatic bromination is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). jalsnet.com The catalyst polarizes the bromine molecule, generating a potent electrophile that can attack the aromatic ring. For deactivated rings, such as those bearing nitro groups, more forcing conditions may be necessary.
| Reagent/Catalyst | Substrate Scope | Typical Conditions | Ref. |
| Br₂ / FeBr₃ | General aromatic compounds | Inert solvent, room temperature or gentle heating | jalsnet.com |
| Br₂ / H₂SO₄ | Deactivated aromatic compounds | Concentrated sulfuric acid, room temperature | researchgate.net |
To circumvent the use of elemental bromine and harsh Lewis acids, alternative brominating agents and catalytic systems have been developed. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds. organic-chemistry.orgresearchgate.netresearchgate.netwikipedia.org For deactivated substrates, the reaction with NBS is often carried out in a strong acid medium, such as concentrated sulfuric acid, which enhances the electrophilicity of the bromine. researchgate.netorganic-chemistry.org Other catalytic systems for aromatic bromination include the use of ammonium (B1175870) bromide with molecular bromine or zinc salts on an inert support. jalsnet.comgoogle.com
| Reagent/System | Substrate Scope | Typical Conditions | Ref. |
| N-Bromosuccinimide (NBS) / H₂SO₄ | Deactivated aromatic compounds | Concentrated H₂SO₄, room temperature | researchgate.netorganic-chemistry.org |
| N-Bromosuccinimide (NBS) / Ionic Liquid | Activated aromatic compounds | [Bmim]Br, microwave irradiation | researchgate.net |
| NH₄Br / Br₂ | Various aromatic compounds | Water, room temperature | jalsnet.com |
| Elemental Bromine / Zn salt on silica | Aromatic compounds | Inert solvent, variable temperature | google.com |
Controlled Nitration of Substituted Bromomethylbenzoic Acid Scaffolds
Following Route B, the synthesis involves the controlled nitration of 2-bromo-3-methylbenzoic acid. The regiochemical outcome of this reaction is governed by the directing effects of the three substituents already present on the benzene (B151609) ring. The bromo and methyl groups are ortho, para-directors, while the carboxylic acid group is a meta-director. libretexts.orgyoutube.comlibretexts.org In 2-bromo-3-methylbenzoic acid, the positions ortho and para to the bromine are C3 (occupied) and C6, and C4 respectively. The positions ortho and para to the methyl group are C2 (occupied) and C4, and C6 respectively. The position meta to the carboxylic acid is C5. The confluence of these directing effects strongly favors the introduction of the nitro group at the C5 position.
The most common method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemicalbook.comfrontiersin.orgtruman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions, particularly the temperature, must be carefully controlled to prevent over-nitration and side reactions. For substrates with deactivating groups, the reaction may require heating.
| Reagent/System | Substrate | Product | Yield | Conditions | Ref. |
| HNO₃ / H₂SO₄ | 2-Bromobenzoic acid | 2-Bromo-5-nitrobenzoic acid | 96% | 5 °C, 1 hr | chemicalbook.com |
| HNO₃ / H₂SO₄ | Benzoic acid | 3-Nitrobenzoic acid | - | < 5 °C | truman.edu |
| HNO₃ / H₂SO₄ | Bromobenzene | o- and p-Bromonitrobenzene | - | 50-55 °C | youtube.com |
Advanced Nitrating Reagents for Enhanced Selectivity
The regioselective nitration of aromatic compounds is a cornerstone of organic synthesis, yet traditional methods often employ harsh conditions and yield isomeric mixtures. nih.gov The synthesis of this compound, which requires precise introduction of a nitro group onto a polysubstituted benzene ring, benefits significantly from the development of advanced nitrating reagents that offer greater control over selectivity.
Traditional nitration using a mixture of nitric acid and sulfuric acid can be aggressive and lead to undesired byproducts. nih.govrsc.org Modern alternatives provide milder conditions and improved regioselectivity. numberanalytics.com Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), are powerful electrophiles that can effect nitration under less acidic conditions, often leading to cleaner reactions and higher yields of the desired isomer. numberanalytics.comnumberanalytics.com For instance, the use of NO₂BF₄ has demonstrated high regioselectivity in the nitration of sensitive substrates like phenol, favoring the para-isomer. numberanalytics.com
Another advanced reagent, dinitrogen pentoxide (N₂O₅), is an effective and eco-friendly option. nih.gov It can be used in nearly stoichiometric amounts, which significantly reduces acidic waste. nih.gov When used in solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE), N₂O₅ provides a greener and safer method for producing nitroaromatics with high yields and mild reaction conditions. nih.gov The development of solid-supported nitrating agents and the use of microwave-assisted reactions are also emerging as environmentally benign approaches. researchgate.net These modern reagents and techniques represent a significant step forward in achieving the selective nitration required for complex molecules like this compound. numberanalytics.comnumberanalytics.com
Oxidative Transformations of Alkyl Aromatic Moieties to Carboxylic Acids
A key transformation in the synthesis of this compound is the oxidation of the methyl group of a suitable toluene (B28343) precursor. This step requires robust and selective oxidation methods that can tolerate the existing bromo and nitro substituents on the aromatic ring.
Methyl Group Oxidation Strategies (e.g., to Carboxyl Functionality)
The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. thieme.de For substrates like substituted nitrotoluenes, potassium permanganate (B83412) (KMnO₄) has been a traditional, albeit powerful, oxidant. nih.govthieme-connect.com However, the reaction can be challenging to control and may lead to side reactions, including oxidation of the aromatic ring itself. nih.gov
Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the competition between methyl group oxidation and ring oxidation when using permanganate. nih.govresearchgate.net These studies indicate that for toluene and its nitro derivatives, hydrogen atom abstraction from the methyl group is a key step that competes with addition to the aromatic ring. nih.govacs.org For ortho-nitrosubstituted toluenes, the transition states for ring oxidation can become quite unsymmetrical. nih.gov
A practical approach for the synthesis of 4-halo-2-nitrobenzoic acids involves the use of tetrabutylammonium (B224687) permanganate (TBAP) in pyridine. This method can provide excellent yields, but careful control of the reaction conditions is crucial due to a significant and unpredictable induction period followed by a highly exothermic reaction. acs.org Controlled feeding of the oxidant at an elevated temperature (e.g., 60 °C) can manage the initiation process and allow for safe, multigram-scale synthesis. acs.org
Below is a table summarizing the oxidation of 4-halo-2-nitrotoluenes with TBAP in pyridine:
| Substrate | Product | Yield (%) |
| 4-Chloro-2-nitrotoluene | 4-Chloro-2-nitrobenzoic acid | ~80 |
| 4-Bromo-2-nitrotoluene | 4-Bromo-2-nitrobenzoic acid | ~80 |
| 4-Iodo-2-nitrotoluene | 4-Iodo-2-nitrobenzoic acid | Violent reaction |
This table is based on findings from a study on the oxidation of 4-halo-2-nitrotoluenes. acs.org
Catalytic Aerobic Oxidation Protocols
In the quest for greener and more sustainable chemical processes, catalytic aerobic oxidation has emerged as a highly attractive alternative to stoichiometric oxidants. nih.govrsc.org These methods utilize molecular oxygen from the air as the ultimate oxidant, which is both environmentally benign and cost-effective. thieme.dersc.org
Cobalt and manganese salts are well-known catalysts for the aerobic oxidation of methylarenes. google.com A common catalytic system involves a soluble cobalt and/or manganese salt in combination with a bromide co-catalyst in an acetic acid solvent. google.com This system is effective for a variety of substituted toluenes, including those with nitro groups. google.com The reaction is typically carried out at elevated temperatures (80–180 °C) and pressures (5–50 bar). google.com
More recent developments include the use of N-hydroxyphthalimide (NHPI) as a co-catalyst with cobalt(II) acetate. nih.gov This system, particularly in a solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), has shown high efficiency and selectivity for the oxidation of methylarenes to the corresponding aldehydes, which can be further oxidized to carboxylic acids. nih.gov Another innovative approach employs a reusable chromium-based catalyst in water, with potassium persulfate as a co-oxidant, allowing for the oxidation of both electron-rich and electron-deficient methylarenes under mild conditions. rsc.org Catalyst-free aerobic photooxidation using bromine and water has also been reported as a viable method for converting toluene derivatives to benzoic acids. thieme-connect.comthieme-connect.com
Green Chemistry Principles in the Synthesis of this compound and Analogs
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgresearchgate.net The synthesis of a specialized chemical like this compound provides a clear context for the application of these principles.
Development of Environmentally Benign Synthetic Routes
A primary goal of green chemistry is to design synthetic pathways that are inherently safer and produce less waste. acs.org For the synthesis of nitroaromatic compounds, this often means moving away from traditional mixed-acid nitrations that generate large volumes of corrosive waste. nih.govrsc.org
The development of environmentally friendly nitration processes is a key area of research. researchgate.net This includes the use of alternative nitrating agents like dinitrogen pentoxide (N₂O₅) in greener solvents, which can be recycled. nih.gov The use of solid acid catalysts, such as zeolites, can also enhance regioselectivity and allow for easier separation and reuse, minimizing waste. researchgate.net For the oxidation step, catalytic aerobic methods are a significant improvement over stoichiometric heavy metal oxidants like chromium or permanganate, as they use clean and abundant air as the oxidant. thieme.dersc.org The use of water as a solvent, where possible, further enhances the environmental profile of a synthesis. rsc.org Designing one-pot or telescoping reaction sequences, where intermediates are not isolated, can also reduce solvent usage and waste generation. nih.gov
Eco-friendly Reagents and Catalytic Systems (e.g., Selenium Catalysis, Indirect Electrosynthesis)
The choice of reagents and catalysts is central to the implementation of green chemistry. researchgate.net The ideal reagent is effective, selective, and has a low environmental impact.
Selenium Catalysis: Selenium dioxide (SeO₂) has long been known as a reagent for the oxidation of activated methyl and methylene (B1212753) groups, a reaction known as the Riley oxidation. wikipedia.orgdu.ac.inadichemistry.com While stoichiometric selenium compounds are toxic, using them in catalytic amounts significantly improves the greenness of the process. du.ac.inadichemistry.com Catalytic SeO₂, in conjunction with a co-oxidant like tert-butyl hydroperoxide (TBHP), can oxidize activated methyl groups under milder conditions than SeO₂ alone. researchgate.net This system avoids over-oxidation to the carboxylic acid, which can be advantageous in certain synthetic strategies. researchgate.net Furthermore, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water has been reported as an eco-friendly protocol. mdpi.com
Solvent-Free and Reduced-Solvent Reaction Conditions
The pursuit of sustainable chemical manufacturing has propelled the development of solvent-free or reduced-solvent reaction conditions. These methods offer significant environmental benefits by reducing waste, eliminating costly and hazardous solvents, and often simplifying product work-up. Two core principles of "Green Chemistry"—the prevention of waste and the use of safer solvents and reaction conditions—are directly addressed by eliminating the reaction medium. ijisrt.com
While specific, documented solvent-free syntheses for this compound are not prevalent in published literature, the principles can be applied hypothetically to its formation. Methodologies such as mechanochemical mixing (high-speed ball milling), microwave irradiation, or sonication are becoming more common for electrophilic aromatic substitution reactions. ijisrt.com For instance, a solvent-free approach to the bromination of 3-methyl-5-nitrobenzoic acid might involve mixing the solid substrate with a brominating agent like N-Bromosuccinimide (NBS) and a solid acid catalyst, followed by heating or milling. Similarly, nitration could potentially be carried out using solid-supported nitrating agents to minimize the use of concentrated acids.
However, these approaches are not without challenges. A study attempting the synthesis of 3-bromobenzoic acid from benzoic acid and bromine under solvent-free sonication conditions was unsuccessful, highlighting that the development of such methods often requires significant empirical testing and optimization. ijisrt.com The absence of a solvent can lead to increased reaction times, poor heat transfer, and potential side reactions if not carefully controlled.
Optimization of Reaction Conditions and Process Parameters for this compound Synthesis
The optimization of reaction conditions is critical for maximizing yield and purity while minimizing costs and waste. This is typically achieved through systematic approaches like One-Factor-at-a-Time (OFAT) or, more efficiently, through statistical methods such as Design of Experiments (DoE). nih.gov
For a multi-step synthesis of this compound, each step would require individual optimization. Consider a plausible synthetic step: the nitration of 2-bromo-3-methylbenzoic acid. Key parameters influencing the reaction's success include:
Temperature: Nitration is a highly exothermic process. Maintaining a low temperature, often below 5 °C, is crucial to prevent over-nitration and the formation of impurities. chemicalbook.com
Concentration and Ratio of Acids: The composition of the nitrating mixture (typically nitric acid and sulfuric acid) is a critical factor. The concentration of sulfuric acid influences the generation of the active nitronium ion (NO₂⁺).
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion, but excessive time can lead to side product formation.
Agitation Speed: Proper mixing is essential in a multiphasic system (solid substrate in liquid acid) to ensure consistent reaction rates and heat distribution.
A DoE approach, such as a face-centered central composite design, could be used to systematically explore the effects of these parameters and their interactions. nih.gov This allows for the development of a mathematical model to predict the optimal conditions for achieving the highest yield of the desired 5-nitro isomer.
Below is a hypothetical DoE table for the optimization of the nitration of 2-bromo-3-methylbenzoic acid.
| Experiment Run | Temperature (°C) | H₂SO₄:HNO₃ Ratio | Time (hours) | Predicted Yield (%) |
| 1 | 0 | 2:1 | 1.0 | 85 |
| 2 | 10 | 2:1 | 1.0 | 82 |
| 3 | 0 | 3:1 | 1.0 | 91 |
| 4 | 10 | 3:1 | 1.0 | 88 |
| 5 | 0 | 2:1 | 2.0 | 87 |
| 6 | 10 | 2:1 | 2.0 | 84 |
| 7 | 0 | 3:1 | 2.0 | 93 |
| 8 | 10 | 3:1 | 2.0 | 90 |
| 9 (Center) | 5 | 2.5:1 | 1.5 | 92 |
This table is illustrative and does not represent actual experimental data.
By analyzing the results of such experiments, researchers can identify the optimal set of conditions—for instance, a higher acid ratio, lower temperature, and longer reaction time might lead to a 93% yield. nih.gov
Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Scalability Considerations
There are several plausible synthetic routes to this compound, each with distinct advantages and disadvantages concerning yield, selectivity, and scalability. The choice of route often depends on the availability of starting materials, cost, and the required purity of the final product. The regiochemical outcome of the electrophilic substitution steps (nitration and bromination) is governed by the directing effects of the substituents already on the aromatic ring.
Plausible Synthetic Routes:
Route A: Start with 3-methylbenzoic acid → Nitration → Bromination.
Route B: Start with 3-methylbenzoic acid → Bromination → Nitration.
Route C: Start with 3-methyl-5-nitrotoluene → Bromination → Oxidation.
Analysis of Routes:
Route A (Nitration first):
Selectivity: The nitration of 3-methylbenzoic acid is complex. The methyl group is an ortho-, para-director and activating, while the carboxylic acid group is a meta-director and deactivating. The groups work in opposition. Nitration is likely to occur at the 2-, 4-, and 6-positions. The position ortho to the carboxyl group (2-position) and ortho/para to the methyl group (4- and 6-positions) are all activated. This can lead to a mixture of isomers (e.g., 3-methyl-2-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 3-methyl-6-nitrobenzoic acid), making purification difficult and lowering the yield of the desired 5-nitro intermediate. Subsequent bromination of the desired 3-methyl-5-nitrobenzoic acid intermediate would be directed to the 2-position by the activating methyl and deactivating nitro/carboxyl groups, offering good selectivity in the second step.
Scalability: Nitration reactions are highly exothermic and require careful thermal management on a large scale. The potential for multiple isomers complicates purification at scale.
Route B (Bromination first):
Selectivity: In the first step, the bromination of 3-methylbenzoic acid, the directing effects of the methyl and carboxyl groups are again in opposition. However, bromination is generally more selective than nitration. The major product is often 2-bromo-3-methylbenzoic acid, as the 2-position is activated by the methyl group. The subsequent nitration of 2-bromo-3-methylbenzoic acid would be directed primarily by the existing substituents. The methyl group directs ortho/para (to positions 4 and 6), and the bromo and carboxyl groups direct meta (to position 5). The strong deactivating nature of the bromo and carboxyl groups, combined with the activating effect of the methyl group, would strongly favor nitration at the 5-position, leading to high selectivity for the final product.
Scalability: This route appears more promising for scalability due to the higher selectivity in both steps, which simplifies downstream purification. However, handling liquid bromine on an industrial scale requires specialized equipment and safety protocols.
Route C (Oxidation last):
Selectivity: Starting with 3-methyl-5-nitrotoluene, the bromination step would be directed to the position ortho to the activating methyl group (position 2), leading to 2-bromo-3-methyl-5-nitrotoluene with high selectivity. The final step is the oxidation of the methyl group to a carboxylic acid.
Scalability: This route could be highly efficient. The oxidation of a methyl group on an electron-deficient ring (due to the nitro group) can be challenging and may require strong oxidizing agents like potassium permanganate or chromic acid, which generate significant waste. However, catalytic oxidation methods could offer a more scalable and greener alternative. This route avoids the issue of multiple isomers common in the electrophilic substitution of the benzoic acid ring.
Comparative Summary:
| Feature | Route A (Nitration First) | Route B (Bromination First) | Route C (Oxidation Last) |
| Starting Material | 3-Methylbenzoic Acid | 3-Methylbenzoic Acid | 3-Methyl-5-nitrotoluene |
| Selectivity | Low in the first step (nitration), leading to isomeric mixtures. | Good selectivity in both bromination and subsequent nitration steps. | Excellent selectivity in the bromination step. |
| Potential Yield | Lower due to isomer formation and purification losses. | Potentially high due to better selectivity. | Potentially high, but dependent on the efficiency of the final oxidation step. |
| Scalability Issues | Poor selectivity complicates large-scale purification. Thermal control of nitration. | Bromine handling. Thermal control of nitration. | Use of harsh oxidizing agents can generate waste; catalytic alternatives are preferred. |
| Overall Viability | Less favorable due to poor initial selectivity. | A strong candidate due to high selectivity throughout the pathway. | A very strong candidate, potentially the most efficient if a clean oxidation step is available. |
Advanced Spectroscopic and Crystallographic Elucidation of 2 Bromo 3 Methyl 5 Nitrobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-3-methyl-5-nitrobenzoic acid, while specific experimental data is not widely available in published literature, the expected spectral characteristics can be predicted based on established principles of NMR spectroscopy.
The ¹H NMR spectrum is anticipated to provide key information about the electronic environment of the hydrogen atoms in the molecule. The spectrum would likely show three distinct signals: one for the carboxylic acid proton, two for the aromatic protons, and one for the methyl group protons.
Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.
Aromatic Protons (-C₆H₂-): The two protons on the benzene (B151609) ring are in different chemical environments and would therefore exhibit distinct signals. These would likely appear as doublets in the aromatic region (approximately 8.0-8.5 ppm), with their specific shifts influenced by the electronic effects of the bromo, methyl, and nitro substituents.
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and would present as a sharp singlet. This signal would be found in the upfield region, generally around 2.5 ppm.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (s) |
| Aromatic (Ar-H) | 8.0 - 8.5 | Doublet (d) |
| Aromatic (Ar-H) | 8.0 - 8.5 | Doublet (d) |
| Methyl (-CH₃) | ~2.5 | Singlet (s) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals would be expected, corresponding to each unique carbon atom.
Carboxylic Acid Carbon (-COOH): This carbon would be the most downfield signal, typically appearing in the range of 165-175 ppm.
Aromatic Carbons (-C₆H₂-): The six carbons of the benzene ring would each produce a signal in the aromatic region (120-150 ppm). The specific chemical shifts are determined by the attached substituent (bromo, methyl, nitro, or carboxylic acid group). For instance, the carbon bearing the nitro group would be significantly deshielded.
Methyl Carbon (-CH₃): The methyl carbon signal would appear at the most upfield position, generally around 20 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Aromatic (C-Br) | 120 - 130 |
| Aromatic (C-CH₃) | 135 - 145 |
| Aromatic (C-NO₂) | 145 - 155 |
| Aromatic (C-H) | 125 - 140 |
| Aromatic (C-H) | 125 - 140 |
| Aromatic (C-COOH) | 130 - 140 |
| Methyl (-C H₃) | ~20 |
While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, a cross-peak between the two aromatic protons would confirm their adjacent positions on the ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Analysis of related nitrobenzoic and bromobenzoic acid derivatives suggests the following expected peaks. researchgate.netnist.govresearchgate.net
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is typically broadened by hydrogen bonding.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
N-O Stretches (Nitro Group): The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch typically found around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. researchgate.net
C=C Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| N-O Asymmetric Stretch | 1520 - 1560 | Strong |
| C=C Aromatic Stretch | 1400 - 1600 | Medium-Strong |
| N-O Symmetric Stretch | 1340 - 1380 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. While specific Raman data for this compound is scarce, the expected signals can be inferred from data on similar compounds like other nitrobenzoic acids. researchgate.net
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring is a strong and characteristic Raman band, typically observed around 1000 cm⁻¹. Other C=C stretching vibrations in the ring also produce strong signals in the 1580-1620 cm⁻¹ region.
Nitro Group Vibrations: The symmetric stretching of the nitro group, which appears as a strong band in the IR, is also typically strong in the Raman spectrum, appearing around 1350 cm⁻¹.
C-Br Stretch: The C-Br bond is expected to produce a detectable signal in the low-frequency region of the Raman spectrum.
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C=C Stretch | 1580 - 1620 | Strong |
| N-O Symmetric Stretch | ~1350 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
For this compound (C₈H₆BrNO₄), the molecular weight is approximately 260.05 g/mol . Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. This would appear as two peaks of almost equal intensity, separated by two mass units (e.g., at m/z 259 and 261).
Expected Fragmentation Pattern:
While a specific experimental spectrum is unavailable, the fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways:
Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids, leading to a fragment ion [M-17]⁺.
Loss of a carboxyl group (-COOH): Decarboxylation would result in a significant fragment ion [M-45]⁺.
Loss of a nitro group (-NO₂): Cleavage of the C-N bond would produce a fragment ion [M-46]⁺.
Loss of a bromine atom (-Br): This would lead to a fragment ion [M-79/81]⁺.
Loss of a methyl group (-CH₃): A fragment ion [M-15]⁺ would be observed.
Further fragmentation: Subsequent losses of small molecules like carbon monoxide (CO) from fragment ions are also probable.
A hypothetical fragmentation data table is presented below to illustrate these expected patterns.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |
|---|---|---|
| [C₈H₆BrNO₄]⁺ | 259/261 | Molecular Ion (M⁺) |
| [C₈H₅BrNO₃]⁺ | 242/244 | Loss of -OH |
| [C₇H₆BrN]⁺ | 199/201 | Loss of -COOH and -NO₂ |
| [C₇H₅NO₄]⁺ | 180 | Loss of -Br |
X-ray Diffraction (XRD) Analysis for Solid-State Structure
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
For this compound, an SC-XRD study would determine:
Crystal System and Space Group: These define the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom in the unit cell.
Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry. This compound is not chiral.
Molecular Conformation: The dihedral angles between the carboxylic acid group, the nitro group, and the benzene ring would be established. Steric hindrance between the ortho-bromo and methyl substituents could lead to a non-planar arrangement of the substituents relative to the benzene ring.
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Determination
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a bulk sample. It produces a characteristic diffraction pattern of peak positions and intensities. While not providing the detailed structural information of SC-XRD, it is a valuable tool for quality control, polymorphism screening, and phase identification. A PXRD pattern for this compound would serve as a unique fingerprint for its crystalline form.
Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking Networks
In the solid state, molecules of this compound would be held together by a network of non-covalent interactions.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the molecules would form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. rsc.orgnih.govnih.govquora.comstackexchange.com
Halogen Bonding: The bromine atom, being a halogen, can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as an oxygen atom from a nitro or carboxyl group of a neighboring molecule. nih.govresearchgate.netrsc.orgnih.gov
π-π Stacking: The aromatic benzene rings could interact through π-π stacking, where the electron-rich π systems of adjacent rings align. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups would influence the nature of these interactions. researchgate.netrsc.orgnih.govnih.gov
Hirshfeld Surface and 2D Fingerprint Plot Analysis for Interaction Quantification
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal.
Hirshfeld Surface: This is a surface mapped around a molecule in a crystal, colored according to the proximity of neighboring atoms. Red spots on the surface indicate close contacts (strong interactions), while blue regions represent weaker or no interactions.
Detailed Computational Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific databases and literature reveals a significant gap in the quantum chemical and computational investigation of the specific compound this compound. While numerous studies exist for structurally similar molecules, such as isomers and analogues lacking one of the key functional groups, detailed research findings for the title compound are not publicly available.
There is a notable absence of published research applying Density Functional Theory (DFT) for geometry optimization, electronic structure analysis, or other advanced computational methods specifically to this compound. Consequently, critical data for this compound—including optimized molecular geometry, Frontier Molecular Orbital (FMO) energies, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) surfaces, Mulliken population analysis, and thermochemical properties—could not be located or compiled.
The PubChem database confirms the existence of this compound with the Chemical Identifier (CID) 21469187. nih.gov However, the entry, along with supplier information bldpharm.com, lacks the in-depth computational data required to construct a detailed analysis as per the specified scientific outline.
Investigations into related compounds are present in the literature. For instance, studies and data are available for:
2-Bromo-3-nitrobenzoic acid : Lacks the methyl group. nih.govsigmaaldrich.comfishersci.com
2-Bromo-3-methylbenzoic acid : Lacks the nitro group. sigmaaldrich.com
5-Bromo-2-methyl-3-nitrobenzoic acid : An isomer with a different substitution pattern. chembk.comuni.lu
3-Methyl-5-nitrobenzoic acid : Lacks the bromo group. nih.gov
2-Bromo-5-nitrobenzoic acid : Lacks the methyl group and has a different substitution pattern. sigmaaldrich.comchemicalbook.com
While these studies on analogous compounds utilize the requested computational methods, the strict focus on This compound precludes the use of their data, as results are highly specific to the unique electronic and steric arrangement of each distinct molecule.
Therefore, it is not possible to provide the requested detailed article with accompanying data tables for the following sections:
Quantum Chemical and Computational Investigations of 2 Bromo 3 Methyl 5 Nitrobenzoic Acid
Thermochemical Property Calculations and Stability Assessments
Without dedicated scholarly research on the quantum chemical properties of 2-Bromo-3-methyl-5-nitrobenzoic acid, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.
Investigation of Non-Linear Optical (NLO) Properties and Hyperpolarizability
There is no specific research data available on the non-linear optical properties or the first-order hyperpolarizability of this compound. The NLO response of organic molecules is a subject of significant interest for applications in photonics and optoelectronics. jhuapl.edunih.gov This response is fundamentally linked to the molecular structure, including the presence of electron-donating and electron-withdrawing groups, and the extent of π-electron conjugation, which facilitates intramolecular charge transfer. nih.gov
Computational studies on analogous molecules, such as 4-methyl-3-nitrobenzoic acid, have utilized DFT with basis sets like B3LYP/6-311++G to calculate properties such as dipole moment (μ) and first-order hyperpolarizability (β). researchgate.netscirp.org For instance, the calculated total first-order hyperpolarizability for 4-methyl-3-nitrobenzoic acid was found to be significantly greater than that of urea, a standard reference material in NLO studies, suggesting its potential as an NLO material. scirp.org Similar investigations on other derivatives, like 2-amino-5-bromo-benzoic acid methyl ester, have also been conducted to determine their hyperpolarizability. nih.govresearchgate.net However, without a dedicated study, the NLO characteristics of this compound remain undetermined.
Table 1: Hypothetical Data Table for NLO Properties of this compound (Note: The following table is for illustrative purposes only, as no experimental or computational data has been found.)
| Parameter | Symbol | Calculated Value (esu) |
|---|---|---|
| Dipole Moment | μ | Data not available |
| First-Order Hyperpolarizability | β | Data not available |
Comparative Computational Studies with Isomeric and Analogous Benzoic Acid Derivatives
Direct comparative computational studies featuring this compound against its isomers or other benzoic acid derivatives are not present in the available scientific literature. Such studies are valuable for understanding structure-property relationships, for example, how the specific placement of substituent groups like bromo, methyl, and nitro on the benzoic acid framework influences electronic and optical properties.
For instance, comparative studies on fluoroaniline (B8554772) isomers have demonstrated how the positional changes of functional groups can affect properties like dipole moment and the HOMO-LUMO energy gap. researchgate.net Research on various benzoic acid derivatives, including halogenated and nitrated compounds, is ongoing to explore their potential in materials science. researchgate.netsigmaaldrich.comsemnan.ac.ir A comparative analysis for this compound would involve computationally modeling its structure and properties alongside isomers such as 3-Bromo-2-methyl-5-nitrobenzoic acid or 5-Bromo-2-methyl-3-nitrobenzoic acid to elucidate the impact of the substituent arrangement. Without such dedicated research, a comparative assessment remains speculative.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-5-bromo-benzoic acid methyl ester |
| 2-Bromo-5-nitrobenzoic acid |
| 2-chloro 4-nitrobenzoic acid |
| 4-methyl-3-nitrobenzoic acid |
| Fluoroaniline |
Chemical Reactivity and Derivatization Pathways of 2 Bromo 3 Methyl 5 Nitrobenzoic Acid
Nucleophilic Aromatic Substitution (NAS) at the Bromine Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.orglibretexts.org In the case of 2-bromo-3-methyl-5-nitrobenzoic acid, the strong electron-withdrawing nature of the nitro group, located para to the bromine atom, significantly activates the ring towards nucleophilic attack. wikipedia.orglibretexts.org This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.
The general mechanism for SNAr involves the addition of a nucleophile to the carbon atom bearing the leaving group (the bromine atom in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized, with the nitro group playing a crucial role in its stabilization. libretexts.org Subsequent elimination of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product.
The presence of the electron-withdrawing nitro group is critical for this reaction to proceed under relatively mild conditions. libretexts.org Without such activating groups, aryl halides are generally unreactive towards nucleophiles. libretexts.org The methyl group, being ortho to the bromine, may exert some steric hindrance, but the electronic activation by the nitro group is the dominant factor governing the feasibility of the substitution.
Common nucleophiles that can be employed in these reactions include alkoxides, amines, and thiols, leading to the formation of ethers, amines, and thioethers, respectively. The specific reaction conditions, such as the choice of solvent and temperature, depend on the nucleophilicity of the attacking species and the desired product.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Type |
| Methoxide (CH₃O⁻) | Aryl ether |
| Ammonia (NH₃) | Aniline (B41778) derivative |
| Hydrazine (B178648) (N₂H₄) | Phenylhydrazine derivative |
| Sodium hydrosulfide (B80085) (NaSH) | Thiophenol derivative |
Reduction Reactions of the Nitro Group to Amine Functionality
The nitro group of this compound can be readily reduced to an amino group (-NH₂), a transformation of significant synthetic utility as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. masterorganicchemistry.com This opens up new possibilities for further electrophilic substitution reactions on the aromatic ring.
Several methods are available for the reduction of aromatic nitro compounds. masterorganicchemistry.com A common and effective approach is catalytic hydrogenation, which involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support (e.g., Pd/C). masterorganicchemistry.comgoogle.com This method is often preferred due to its clean nature and high yields.
Alternatively, the reduction can be achieved using metals in acidic media, such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com These reactions proceed through a series of intermediates and ultimately yield the corresponding aniline derivative. More recent developments have introduced milder and more selective reagents, such as hydrazine glyoxylate (B1226380) with zinc or magnesium powder, which can selectively reduce the nitro group in the presence of other reducible functionalities like halogens and carboxylic acids. niscpr.res.in
The resulting compound, 2-amino-3-bromo-5-methylbenzoic acid, is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. sigmaaldrich.com
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Product |
| H₂, Pd/C | Catalytic hydrogenation | 2-Amino-3-bromo-5-methylbenzoic acid |
| Fe, HCl | Metal in acid | 2-Amino-3-bromo-5-methylbenzoic acid |
| Sn, HCl | Metal in acid | 2-Amino-3-bromo-5-methylbenzoic acid |
| Zn, Hydrazine glyoxylate | Mild, selective reduction | 2-Amino-3-bromo-5-methylbenzoic acid. niscpr.res.in |
Oxidation Reactions of the Methyl Group (if applicable for further functionalization)
The oxidation of the methyl group on the benzene (B151609) ring of this compound to a carboxylic acid would result in the formation of a dicarboxylic acid derivative. However, this transformation can be challenging due to the presence of other functional groups and the deactivating effect of the nitro and bromo substituents on the ring.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃), are typically used for the oxidation of alkyl groups on an aromatic ring. ncert.nic.in For instance, toluene (B28343) and its derivatives can be oxidized to benzoic acids using these reagents. ncert.nic.in The reaction generally requires vigorous conditions, such as heating.
In the context of this compound, the harsh conditions required for methyl group oxidation could potentially lead to side reactions, including decarboxylation or degradation of the starting material. The electron-withdrawing nature of the existing substituents makes the ring less susceptible to oxidation.
A more controlled approach might involve the use of milder and more selective oxidizing agents. For example, the Etard reaction, which uses chromyl chloride (CrO₂Cl₂), can convert a methyl group to an aldehyde, which can then be further oxidized to a carboxylic acid. ncert.nic.in However, the applicability of such methods to this specific substrate would need to be experimentally verified.
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and it provides a key handle for the derivatization of this compound.
Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. truman.edu In the case of this compound, reaction with methanol (B129727) and a catalytic amount of sulfuric acid under reflux would yield methyl 2-bromo-3-methyl-5-nitrobenzoate. echemi.combiosynth.com This reaction is an equilibrium process, and to drive it towards the product side, it is crucial to use an excess of the alcohol or to remove the water formed during the reaction. truman.edu
Alternatively, esters can be prepared under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. Treatment of this compound with thionyl chloride (SOCl₂) would produce the corresponding acyl chloride. echemi.com This highly reactive intermediate can then readily react with an alcohol to form the desired ester.
The carboxylic acid can be converted into an amide by reaction with an amine. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures. A more common and efficient method involves the activation of the carboxylic acid. researchgate.net
Similar to esterification, the carboxylic acid can be converted to its acyl chloride using reagents like thionyl chloride. The resulting acyl chloride reacts readily with a primary or secondary amine to form the corresponding amide. For example, reaction with methylamine (B109427) would yield N-methyl-2-bromo-3-methyl-5-nitrobenzamide.
Alternatively, coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions. These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under certain conditions, although it is not always straightforward for aromatic carboxylic acids. organic-chemistry.org The stability of the aryl anion intermediate plays a crucial role. The presence of electron-withdrawing groups ortho and para to the carboxyl group can facilitate decarboxylation.
For this compound, the nitro group is in a meta position relative to the carboxylic acid, which does not provide the same level of stabilization for a potential carbanion intermediate as an ortho or para substituent would. Therefore, simple thermal decarboxylation would likely require harsh conditions.
However, catalytic methods for the decarboxylation of aromatic carboxylic acids have been developed. For instance, copper-based catalysts in the presence of a suitable ligand can promote decarboxylation under milder conditions. organic-chemistry.org The specific conditions required for the decarboxylation of this compound would need to be determined experimentally.
Influence of Substituents on Aromatic Ring Reactivity: Electronic and Steric Effects
The substituents on the benzene ring of this compound each exert distinct electronic and steric effects that modulate the reactivity of the aromatic system, particularly towards electrophilic substitution.
Electronic Effects:
The electronic influence of a substituent is its ability to donate or withdraw electron density from the aromatic ring. This is primarily mediated through two mechanisms: the inductive effect and the resonance effect.
Methyl Group (-CH3): The methyl group is an electron-donating group. It exerts a positive inductive effect (+I) and also participates in hyperconjugation, which further donates electron density to the benzene ring. These effects activate the ring, making it more nucleophilic and thus more reactive towards electrophiles. The methyl group directs incoming electrophiles to the ortho and para positions.
Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group. It exhibits a strong negative inductive effect (-I) and a strong negative resonance effect (-R). Both these effects significantly reduce the electron density of the benzene ring, making it highly deactivated towards electrophilic substitution. The nitro group is a meta-director.
The combined influence of these substituents on the aromatic ring of this compound results in a complex reactivity profile. The strong deactivating nature of the nitro group, coupled with the deactivating inductive effect of the bromo group, generally renders the ring less reactive than benzene itself. The activating methyl group partially counteracts this deactivation.
Steric Effects:
Steric hindrance arises from the physical bulk of the substituents, which can impede the approach of reagents to certain positions on the aromatic ring.
Ortho Effect: In substituted benzoic acids, ortho-substituents can cause the carboxylic acid group to twist out of the plane of the benzene ring. This steric inhibition of resonance can increase the acidity of the benzoic acid. In the case of this compound, the bromo group at the 2-position and the methyl group at the 3-position create significant steric crowding around the carboxylic acid group. This "ortho effect" likely forces the -COOH group out of coplanarity with the benzene ring, which can influence its reactivity and acidity.
The following table summarizes the electronic effects of the substituents:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Effect |
| -Br | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |
| -CH3 | +I (donating) | Hyperconjugation (donating) | Activating | Ortho, Para |
| -NO2 | -I (withdrawing) | -R (withdrawing) | Strongly Deactivating | Meta |
Investigation of Intramolecular Interactions and Tautomerism Affecting Reactivity and Stability
Intramolecular interactions and the potential for tautomerism can significantly impact the stability and chemical behavior of this compound.
Intramolecular Interactions:
The proximity of the substituents on the aromatic ring allows for potential intramolecular interactions, most notably hydrogen bonding.
Intramolecular Hydrogen Bonding: While intermolecular hydrogen bonding to form dimers is common for carboxylic acids, the specific arrangement of substituents in this compound could allow for intramolecular hydrogen bonding. An intramolecular hydrogen bond could potentially form between the hydrogen of the carboxylic acid group and an oxygen atom of the adjacent nitro group. However, in the solid state, many benzoic acid derivatives favor the formation of intermolecularly hydrogen-bonded dimers. The steric hindrance from the ortho-bromo and meta-methyl groups might influence the feasibility and strength of such intramolecular interactions by affecting the preferred conformation of the molecule. Detailed spectroscopic and crystallographic studies would be necessary to definitively determine the predominant hydrogen bonding pattern in this specific molecule.
Tautomerism:
Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the most relevant potential tautomerism involves the nitro group.
Nitro-Aci Tautomerism: The nitro group can exist in equilibrium with its tautomeric aci-nitro form. This tautomerism involves the migration of a proton from an adjacent carbon to one of the oxygen atoms of the nitro group, resulting in the formation of a nitronic acid. The presence of the electron-withdrawing bromo and electron-donating methyl groups could influence the stability of the aci-nitro tautomer. The equilibrium between the nitro and aci-nitro forms is generally heavily favored towards the nitro form under normal conditions. However, the presence of the aci-nitro tautomer, even in small concentrations, can provide alternative reaction pathways.
Exploration of this compound as a Versatile Synthetic Intermediate
This compound is a specialized aromatic carboxylic acid whose structural features—a bromine atom, a methyl group, and a nitro group—make it a valuable and versatile intermediate in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern on the benzene ring allows for selective chemical transformations, rendering it a key building block in pharmaceuticals, agrochemicals, and materials science.
Emerging Research Frontiers and Concluding Perspectives on 2 Bromo 3 Methyl 5 Nitrobenzoic Acid
Advanced Catalytic Systems for Highly Efficient and Selective Transformations
The functional groups of 2-Bromo-3-methyl-5-nitrobenzoic acid present both opportunities and challenges for chemical transformations. The development of advanced catalytic systems is crucial for selectively targeting a specific group while preserving others, thereby enabling efficient synthesis pathways.
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, the bromo substituent is a prime site for such reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings can be employed to introduce new aryl, vinyl, or alkynyl groups at this position. A significant challenge is the potential for catalyst deactivation or side reactions due to the presence of the strongly electron-withdrawing nitro and carboxyl groups. Research is focused on developing robust ligand systems for the palladium catalyst that can tolerate these functional groups and facilitate high yields.
Copper-catalyzed reactions have also proven effective for transformations involving halogenated benzoic acids. For instance, studies on the synthesis of quinazolinone scaffolds have successfully utilized 2-bromo-5-methylbenzoic acid (a close analog) in copper-catalyzed ring closure reactions, demonstrating good conversion rates. acs.org Such methods could be adapted for this compound to construct complex heterocyclic systems.
Furthermore, organocatalysis, which uses small organic molecules as catalysts, represents a metal-free alternative for synthesizing polysubstituted arenes. nih.govrsc.org These catalysts can offer different selectivity profiles compared to metal catalysts and operate under milder conditions. nih.govrsc.org
| Catalytic System | Target Functional Group | Reaction Type | Potential Product Class | Reference |
|---|---|---|---|---|
| Palladium/Ligand Complexes | Bromo (-Br) | Suzuki Coupling | Biaryl compounds | nih.gov |
| Palladium/Ligand Complexes | Bromo (-Br) | Heck Coupling | Stilbene derivatives | nih.gov |
| Copper Iodide (CuI) | Bromo (-Br) and Carboxylic Acid (-COOH) | Ullmann-type Condensation / Cyclization | Heterocyclic scaffolds (e.g., Quinazolinones) | acs.org |
| Organocatalysts (e.g., Amines, Phosphines) | Ring Formation | Benzannulation | Highly substituted arenes | rsc.org |
Application of Flow Chemistry and Continuous Processing Techniques for Scale-Up
Traditional batch manufacturing of specialty chemicals can be limited by issues of safety, scalability, and batch-to-batch consistency. Flow chemistry, where reactants are continuously pumped through a network of tubes or microreactors, offers significant advantages. researchgate.netillinois.edu
For processes involving this compound, particularly nitration or subsequent energetic reactions, flow chemistry provides superior heat transfer due to a high surface-area-to-volume ratio. illinois.edu This allows for precise temperature control, minimizing the formation of by-products and preventing thermal runaways, which is a critical safety concern in batch nitrations. Research on the continuous synthesis of nitroaromatics like 1,3,5-trimethyl-2-nitrobenzene has shown dramatic reductions in reaction time (from hours to seconds) and waste acid consumption compared to batch reactors. researchgate.net
Furthermore, flow reactors can be pressurized to operate at temperatures above a solvent's boiling point, enabling superheated conditions that can significantly accelerate reaction rates. illinois.edu This technique has been successfully applied to the synthesis of propofol (B549288) from a substituted benzoic acid derivative, demonstrating its potential for industrial-scale production. nih.gov The application of such continuous processing for the synthesis or derivatization of this compound could lead to safer, more efficient, and economically viable manufacturing processes.
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing | Reference |
|---|---|---|---|
| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) | illinois.edu |
| Safety | Higher risk with exothermic reactions (e.g., nitration) | Inherently safer due to small reaction volumes | researchgate.net |
| Scalability | Complex, requires re-engineering of reactors | Simpler, by running the process for a longer time ("scaling out") | nih.gov |
| Reaction Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time | illinois.edu |
| Reproducibility | Can vary between batches | High consistency and reproducibility | illinois.edu |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The complexity of reactions involving polysubstituted molecules makes predicting outcomes and optimizing conditions a time-consuming, trial-and-error process. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. eurekalert.orgrjptonline.org
ML models can be trained on vast databases of published chemical reactions. beilstein-journals.org For a molecule like this compound, these models can perform several key tasks:
Forward-Reaction Prediction : Given the starting material and reagents, an ML model can predict the most likely product structure, including identifying potential side products and impurities. nih.gov
Condition Optimization : AI algorithms can suggest optimal reaction conditions, such as the best solvent, catalyst, temperature, and concentration to maximize yield and selectivity. beilstein-journals.org This can drastically reduce the number of experiments needed.
Retrosynthesis : AI tools can propose entire synthetic pathways to a target molecule, breaking it down into simpler, commercially available precursors. nih.gov
By using AI, chemists can more effectively navigate the complex reaction space of this compound. For instance, an ML model could predict the regioselectivity of a further substitution reaction or recommend the ideal palladium-ligand combination for a cross-coupling reaction that would otherwise require extensive experimental screening. This streamlining of the research and development process promises to make the synthesis of complex molecules more efficient and innovative. eurekalert.org
Design of Novel Functional Materials Incorporating the this compound Scaffold
The distinct functional groups on the this compound scaffold make it an attractive building block for the design of novel functional materials. rsc.org
Metal-Organic Frameworks (MOFs) : The carboxylic acid group is an ideal linker for coordinating with metal ions to form MOFs. These crystalline, porous materials have applications in gas storage, separation, and catalysis. The bromo and nitro groups within the MOF's pores could then be post-synthetically modified to tune the material's properties or introduce new functionalities.
Functional Polymers : The bromo group is a handle for polymerization reactions. For example, it can be converted into a more reactive organometallic species and used in cross-coupling polymerization to create conjugated polymers with interesting electronic or optical properties.
Polycyclic Aromatic Compounds (PACs) : The molecule can serve as a precursor for larger, sulfur-containing PACs, which are investigated for their functional properties. nih.gov Synthetic methods involving coupling and subsequent cyclization/aromatization can build complex architectures from thiophene-based precursors, a strategy that could be adapted for benzene-based systems like this one. nih.gov
The strategic incorporation of this scaffold allows for the precise placement of functional groups within a larger macromolecular or supramolecular structure, enabling the rational design of materials with tailored properties.
Interdisciplinary Research Bridging Computational Chemistry with Experimental Organic Synthesis
The synergy between computational chemistry and experimental synthesis provides a deeper understanding of molecular behavior and reactivity, guiding more efficient laboratory work. ucl.ac.uk For this compound, this interdisciplinary approach is particularly valuable.
Predicting Reactivity : Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule. researchgate.net By mapping the Molecular Electrostatic Potential (MEP), researchers can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting which sites are most likely to react. researchgate.net This can help explain or predict the regioselectivity of electrophilic aromatic substitution.
Elucidating Reaction Mechanisms : Computational modeling can map the entire energy profile of a proposed reaction pathway. This allows chemists to identify transition states, calculate activation energies, and understand the role of a catalyst. This insight is crucial for optimizing reaction conditions and overcoming synthetic hurdles.
Interpreting Spectroscopic Data : Theoretical calculations can simulate spectra (e.g., NMR, IR), which aids in the interpretation of experimental data and confirmation of a product's structure. ucl.ac.uk Studies on similar substituted benzoic acids have successfully combined spectroscopic measurements with DFT calculations to understand molecular association in solution. ucl.ac.uk
This integrated approach reduces the reliance on empirical experimentation, allowing for a more rational, hypothesis-driven design of synthetic strategies. comporgchem.com
| Research Question | Experimental Technique | Computational Method | Combined Insight | Reference |
|---|---|---|---|---|
| Where will the next substituent add? | Product analysis via NMR, GC-MS | DFT calculation of Fukui functions, MEP maps | Rationalize and predict regioselectivity | researchgate.netresearchgate.net |
| How does the reaction proceed? | Kinetic studies, intermediate trapping | Transition state searching, reaction path analysis | Elucidate detailed reaction mechanisms | comporgchem.com |
| What is the structure in solution? | FTIR, NMR spectroscopy | Molecular Dynamics (MD) simulations | Identify dominant self-associates (e.g., dimers) | ucl.ac.uk |
| Is this the correct product? | Recording of IR, Raman spectra | Calculation of vibrational frequencies | Confirm structural assignments | researchgate.net |
Future Outlook and Challenges in Research and Industrial Applications
The synthesis of polysubstituted arenes like this compound is fundamental to the creation of pharmaceuticals, agrochemicals, and functional materials. nih.gov However, significant challenges remain, including the need for multi-step syntheses, the use of expensive catalysts, and difficulties in controlling selectivity. rsc.orglibretexts.org
The future of research on this compound and its derivatives lies in addressing these challenges through the emerging frontiers discussed:
Sustainability : A primary challenge is to develop greener synthetic routes. This involves using more efficient and recyclable catalysts, replacing hazardous reagents, and minimizing waste, goals that are supported by both advanced catalysis and flow chemistry. vapourtec.com
Efficiency and Cost : For any industrial application, the cost of synthesis is paramount. Process intensification through continuous manufacturing and optimization guided by AI/ML are key to improving economic viability. researchgate.netchemcopilot.com
Discovery of New Applications : The full potential of this compound as a building block is likely untapped. Interdisciplinary research combining synthesis, materials science, and computational modeling will be essential for discovering novel, high-value applications that can justify its complex synthesis.
Overcoming these hurdles will require continued innovation and collaboration across disciplines, ultimately enabling the full exploitation of this versatile chemical intermediate in both academic research and industry.
Q & A
Q. What are effective synthetic routes for 2-Bromo-3-methyl-5-nitrobenzoic acid, and how can regioselectivity challenges be addressed?
Methodological Answer: Synthesis typically involves nitration followed by bromination of a substituted benzoic acid precursor. For example, nitration of 3-methylbenzoic acid yields 3-methyl-5-nitrobenzoic acid, which can undergo electrophilic bromination. The nitro group (-NO₂) meta-directs bromination, but steric hindrance from the methyl group may require optimized reaction conditions (e.g., using Lewis acids like FeBr₃ or AlBr₃). Solvent selection (e.g., acetic acid or DCM) and temperature control (0–25°C) are critical to minimize side reactions .
Q. Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement of crystal structures to confirm molecular geometry and substituent positions .
- Spectroscopy : NMR (¹H/¹³C) to verify substitution patterns. The bromine and nitro groups cause distinct deshielding effects in aromatic protons. IR spectroscopy can confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns due to bromine .
Q. What solvent systems are optimal for recrystallization?
Methodological Answer: Recrystallization in ethanol/water mixtures (70:30 v/v) is effective, as the compound’s moderate solubility in hot ethanol allows gradual crystallization. Adjust pH to 2–3 using HCl to protonate the carboxylic acid, enhancing solubility. Monitor purity via melting point (mp) comparison with literature data (e.g., related compounds in show mp ranges of 160–180°C) .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR splitting patterns vs. XRD structures) be resolved?
Methodological Answer: Contradictions may arise from dynamic effects (e.g., rotational isomerism) or crystal packing differences. Use variable-temperature NMR to detect conformational changes. Cross-validate with computational methods (DFT calculations for optimized geometries) and XRD data. For example, SHELX-refined structures provide bond angles/lengths to compare with NMR-derived coupling constants .
Q. What strategies mitigate interference from the nitro group during functionalization reactions?
Methodological Answer: The electron-withdrawing nitro group deactivates the ring, complicating further electrophilic substitution. Strategies include:
- Protection/Deprotection : Temporarily reduce the nitro group to NH₂ (using H₂/Pd-C), perform bromination, and re-oxidize .
- Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to direct bromine to specific positions, bypassing electronic effects .
- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity under controlled conditions .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
Methodological Answer: Employ design of experiments (DoE) to test variables (temperature, stoichiometry, catalysts). For bromination, kinetic studies using in-situ IR or Raman spectroscopy identify rate-limiting steps. Pilot-scale trials in continuous flow reactors improve heat/mass transfer, reducing decomposition risks. Reference scalability data from analogs in (e.g., 25g–100g scales) .
Q. What computational tools aid in predicting reactivity or spectroscopic properties?
Methodological Answer:
- Gaussian or ORCA : Simulate NMR/IR spectra and compare with experimental data to assign peaks.
- Crystal structure prediction (CSP) : Tools like Mercury (CCDC) analyze packing motifs affecting XRD patterns .
- Retrosynthesis software : Platforms like Synthia or Reaxys propose alternative synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
